![molecular formula C19H22O3 B11760983 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol is a diarylheptanoid, a type of natural phenolic compound. These compounds are characterized by two aromatic rings connected by a seven-carbon chain. They are often found in plants and have been studied for their various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with heptanone to form 1-phenyl-4-hepten-3-one.
Hydroxylation: The next step is the hydroxylation of the heptenone derivative to introduce hydroxyl groups at specific positions.
Coupling Reaction: Finally, the hydroxylated heptenone is coupled with hydroxyphenyl derivatives under acidic conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the heptenyl chain can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated diarylheptanoids.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol can be compared with other similar diarylheptanoids:
Gingerenone A: Similar structure but with methoxy groups instead of hydroxyl groups.
Curcumin: Another diarylheptanoid with two methoxy and two hydroxyl groups on the aromatic rings.
Shogaol: Contains a longer aliphatic chain and different substitution patterns on the aromatic rings.
These compounds share similar biological activities but differ in their specific molecular targets and potency.
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]phenol |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,17,20-22H,2,4,7,10H2 |
InChI Key |
HLWUXTFOZZSNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(CCC=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


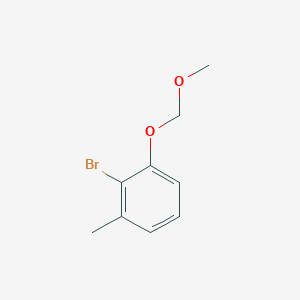
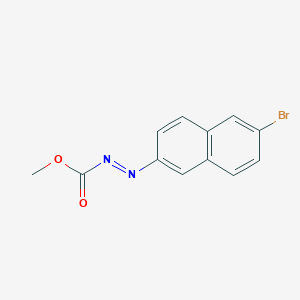
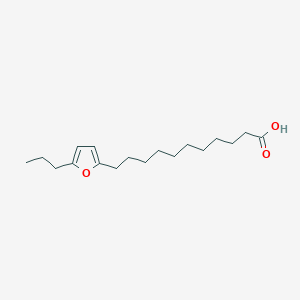
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
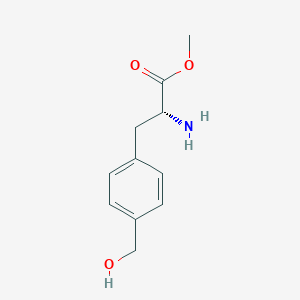
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
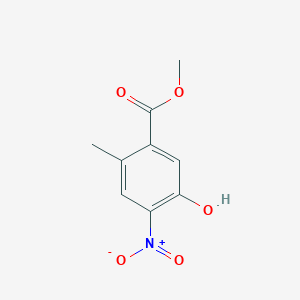
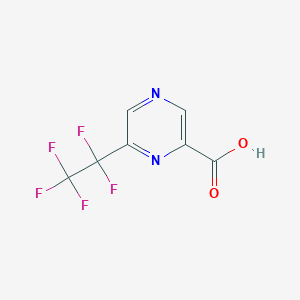
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
